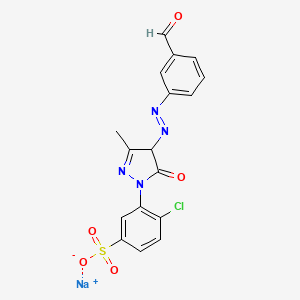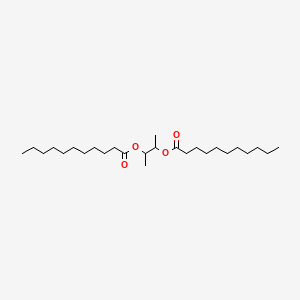
2,3-Butanediol diundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Butanediol diundecanoate is an ester derivative of 2,3-butanediol, a compound known for its wide range of industrial applications. This ester is formed by the reaction of 2,3-butanediol with undecanoic acid. The resulting compound is used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-butanediol diundecanoate typically involves the esterification of 2,3-butanediol with undecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3-Butanediol diundecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to 2,3-butanediol and undecanoic acid in the presence of water and an acid or base catalyst.
Oxidation: The diol part of the molecule can be oxidized to form diketones or carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,3-Butanediol and undecanoic acid.
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2,3-Butanediol diundecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the formulation of lubricants and surfactants.
Mechanism of Action
The mechanism by which 2,3-butanediol diundecanoate exerts its effects depends on its application. For instance, as a plasticizer, it interacts with polymer chains to increase their flexibility. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Butanediol
- 1,4-Butanediol
- 1,3-Butanediol
Uniqueness
2,3-Butanediol diundecanoate is unique due to its ester linkage, which imparts different physical and chemical properties compared to its parent compound, 2,3-butanediol. This esterification enhances its solubility in non-polar solvents and its stability, making it suitable for various industrial applications.
Properties
CAS No. |
84006-15-5 |
|---|---|
Molecular Formula |
C26H50O4 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
3-undecanoyloxybutan-2-yl undecanoate |
InChI |
InChI=1S/C26H50O4/c1-5-7-9-11-13-15-17-19-21-25(27)29-23(3)24(4)30-26(28)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |
InChI Key |
VPYGKOMKNKKKCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




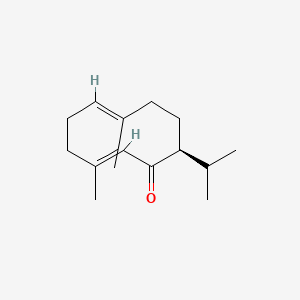
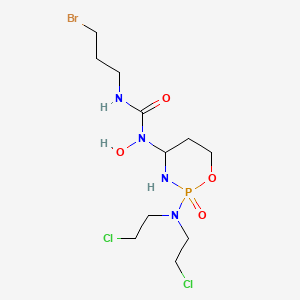
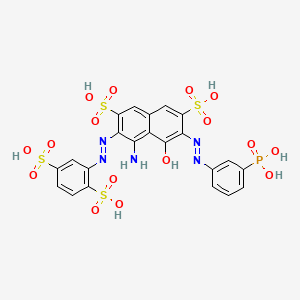


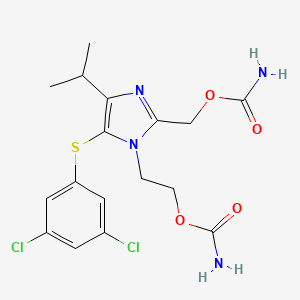
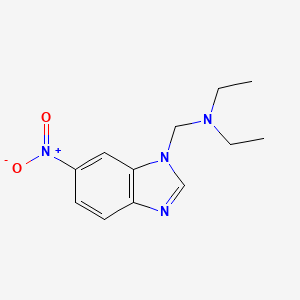
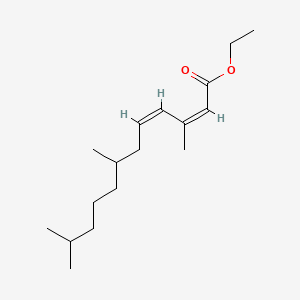
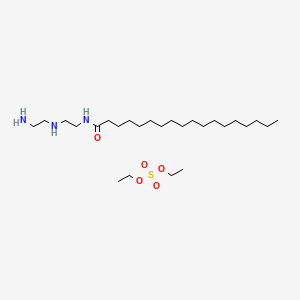
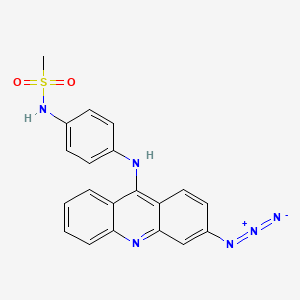
![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)
